1-(2,5-dichlorophenyl)-N-isopropylmethanesulfonamide
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Overview
Description
1-(2,5-dichlorophenyl)-N-isopropylmethanesulfonamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a dichlorophenyl group, an isopropyl group, and a methanesulfonamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dichlorophenyl)-N-isopropylmethanesulfonamide typically involves the reaction of 2,5-dichloroaniline with isopropylmethanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dichlorophenyl)-N-isopropylmethanesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide moiety.
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of azide or nitrile derivatives.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-(2,5-dichlorophenyl)-N-isopropylmethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antibacterial and antiparasitic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,5-dichlorophenyl)-N-isopropylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dichlorophenyl)biguanide hydrochloride: Known for its antibacterial properties.
5-(2,5-dichlorophenyl)-2-furoic acid: Investigated for its potential therapeutic applications.
Uniqueness
1-(2,5-dichlorophenyl)-N-isopropylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group enhances its lipophilicity, while the sulfonamide moiety contributes to its potential as an enzyme inhibitor or receptor modulator.
Properties
Molecular Formula |
C10H13Cl2NO2S |
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Molecular Weight |
282.19 g/mol |
IUPAC Name |
1-(2,5-dichlorophenyl)-N-propan-2-ylmethanesulfonamide |
InChI |
InChI=1S/C10H13Cl2NO2S/c1-7(2)13-16(14,15)6-8-5-9(11)3-4-10(8)12/h3-5,7,13H,6H2,1-2H3 |
InChI Key |
GTQFGCGFKIIVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)CC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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